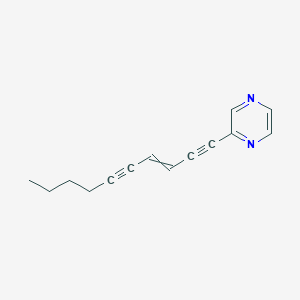

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine

Description

Properties

CAS No. |

823227-89-0 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-dec-3-en-1,5-diynylpyrazine |

InChI |

InChI=1S/C14H14N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h7-8,11-13H,2-4H2,1H3 |

InChI Key |

HVUZTXZHOMCVHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Halogenated Pyrazine Intermediates and Cross-Coupling Reactions

A foundational approach involves functionalizing pyrazine at the 2-position via halogenation, followed by cross-coupling to introduce the ene-diyne substituent.

Synthesis of 2-Chloropyrazine

Chlorination of pyrazine derivatives using phosphoryl chloride (POCl₃) is well-documented. For example, 2-chloropyrazine is obtained by refluxing pyrazine-2-carboxylic acid with POCl₃, achieving yields >80%. This intermediate serves as a critical electrophile for subsequent coupling.

Sonogashira Coupling with Terminal Alkynes

Mechanistic Insights and Side Reactions

Competing Pathways in Sonogashira Coupling

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Sonogashira Coupling | High functional group tolerance | Requires pre-functionalized alkyne | 50–65 |

| Nucleophilic Substitution | Direct C–C bond formation | Sensitive to moisture/air | 30–45 |

| Dehydrogenative Coupling | Atom-economic, one-pot synthesis | Limited substrate availability | 40–60 |

Chemical Reactions Analysis

Types of Reactions

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine diones, while reduction may produce pyrazine dihydrides. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Comparison

Key Observations :

Key Observations :

- Unlike Maillard-derived pyrazines (common in foods and beverages), this compound likely requires organometallic catalysis due to its complex substituent .

Key Observations :

- Bulky substituents in this compound may reduce its aroma contribution compared to smaller pyrazines like 2-ethyl-5-methylpyrazine, which are critical in roasted foods .

- Conjugated diynes could enable applications in optoelectronics, similar to pyrazine-based metal complexes used in medicinal chemistry .

Physicochemical Properties

Tables

Table 2. Stability Comparison of Pyrazine Derivatives

| Compound | Stability Under Oxidative Conditions | Key Risk Factor |

|---|---|---|

| This compound | Low (diynes prone to polymerization) | Air sensitivity |

| 2-Chloro-3-methylpyrazine | Moderate | Photodegradation |

| 2,5-Dimethylpyrazine | High | Thermal decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.